![molecular formula C16H14ClN3O2 B12334467 Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12334467.png)
Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes. This reaction proceeds with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions. Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while reduction can produce reduced analogs with modified functional groups.
科学的研究の応用
Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential neuroprotective and anti-neuroinflammatory properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, contributing to the development of new chemical entities.
Material Science: Its unique structure makes it a potential candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
類似化合物との比較
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share a similar core structure and exhibit neuroprotective and anti-inflammatory properties.
Thiazolopyrimidine Derivatives: These derivatives are known for their high antitumor, antibacterial, and anti-inflammatory activities.
Uniqueness
Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which contributes to its distinct chemical and biological properties. Its ability to inhibit specific molecular pathways makes it a valuable compound for further research and development in medicinal chemistry.
特性
分子式 |
C16H14ClN3O2 |
|---|---|
分子量 |
315.75 g/mol |
IUPAC名 |
ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)12-9-18-15-8-14(19-20(15)10(12)2)11-6-4-5-7-13(11)17/h4-9H,3H2,1-2H3 |
InChIキー |
WWQOSMVRCXDIOQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3Cl)N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12334387.png)
![3-Iodoimidazo[1,2-b]pyridazine](/img/structure/B12334388.png)


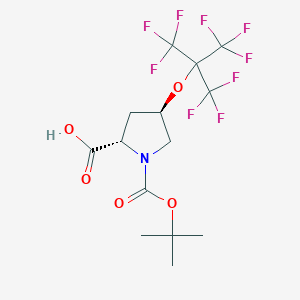
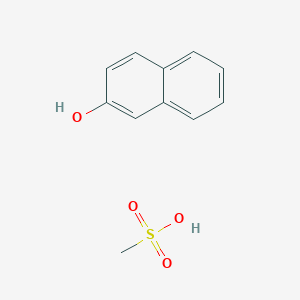
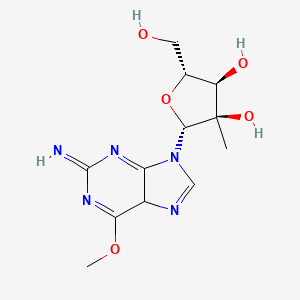
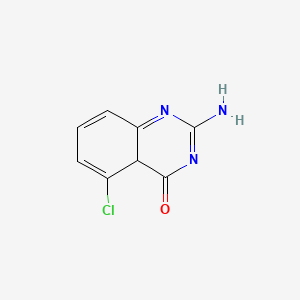
![5,17-Dichloro-2,4,6,8,14,16,18,20,26,28-decazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane](/img/structure/B12334444.png)
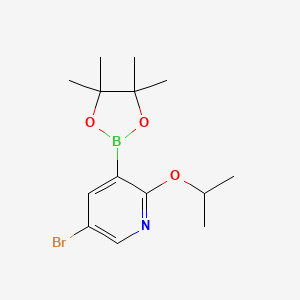
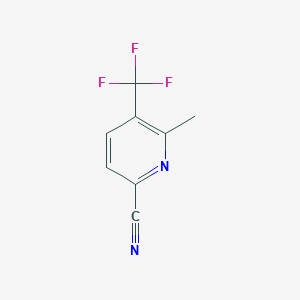
![tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B12334464.png)
![3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12334472.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentacontane](/img/structure/B12334475.png)
